molecular formula C14H14N2O2 B11867581 Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate

Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate

Cat. No.: B11867581
M. Wt: 242.27 g/mol
InChI Key: ZULGNFNZGVNHQE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond. The specific structure of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate includes an ethyl ester group, a methyl group, and a carboxylate group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. Common synthetic routes include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative, catalyzed by palladium.

    Ullmann Coupling: This method involves the homocoupling of halogenated pyridine derivatives using copper as a catalyst.

    Electrochemical Methods: These methods involve the electrochemical reduction of pyridine derivatives to form the bipyridine compound.

Chemical Reactions Analysis

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents (such as boronic acids, organotin compounds, and organozinc compounds), and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. For example, in catalysis, the metal-bipyridine complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:

The uniqueness of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 6-methyl-5-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(10(2)16-9-12)11-4-6-15-7-5-11/h4-9H,3H2,1-2H3

InChI Key

ZULGNFNZGVNHQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C2=CC=NC=C2

Origin of Product

United States

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